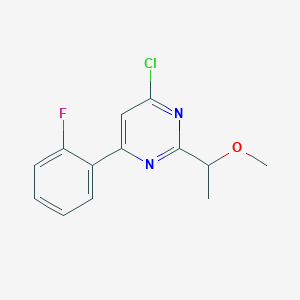
4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone or β-ketoester, the pyrimidine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the chloro and fluorophenyl groups can be achieved through nucleophilic substitution reactions.
Alkylation: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could potentially target the chloro or fluorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, pyrimidine derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its activity against certain diseases or as a building block for drug development.
Industry
In the industrial sector, such compounds could be used in the production of agrochemicals, dyes, or other specialty chemicals.
作用機序
The mechanism of action for 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
類似化合物との比較
Similar Compounds
4-Chloro-6-(2-fluorophenyl)pyrimidine: Lacks the methoxyethyl group.
6-(2-Fluorophenyl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group.
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the fluorophenyl group.
Uniqueness
The presence of the chloro, fluorophenyl, and methoxyethyl groups in 4-Chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H12ClFN2O |
|---|---|
分子量 |
266.70 g/mol |
IUPAC名 |
4-chloro-6-(2-fluorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(18-2)13-16-11(7-12(14)17-13)9-5-3-4-6-10(9)15/h3-8H,1-2H3 |
InChIキー |
PQDBWOKHHDGZRY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CC=C2F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)

![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)

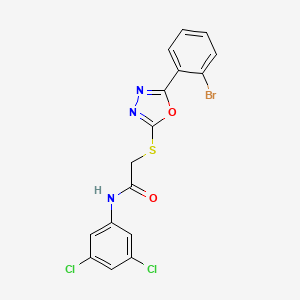
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
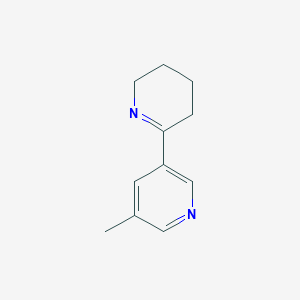
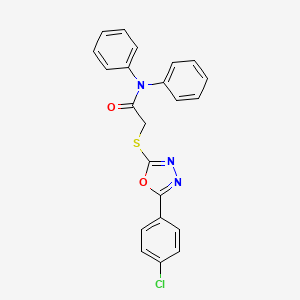
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)
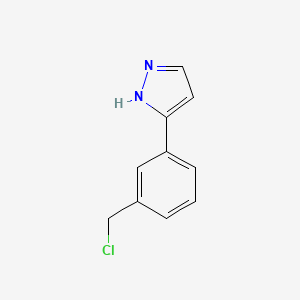
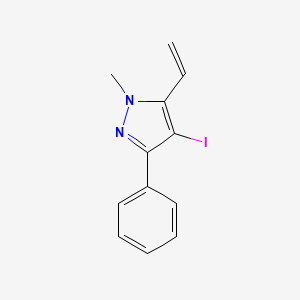
![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)
![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)
